![molecular formula C15H12ClNO3 B2855891 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 382156-27-6](/img/structure/B2855891.png)
4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol” is a Schiff base ligand . Schiff bases are known to coordinate to metal atoms in different ways under different reaction conditions . They have a diverse spectrum of biological and pharmaceutical activities .
Synthesis Analysis
The Schiff base ligand was synthesized in a methanolic medium . It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, and the color of the product was brown .Molecular Structure Analysis
The Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . A six-coordinated octahedral geometry for all these complexes was proposed .Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .Physical And Chemical Properties Analysis
The Schiff base ligand has a melting point greater than 350°C . Its molar conductance is 16 Ohm-1·cm2·mol^-1 .科学的研究の応用
Antibacterial Applications
The Schiff base of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol has been studied for its antibacterial properties . Research indicates that its metal complexes exhibit higher antibacterial activity than the free ligand against both Gram-negative and Gram-positive bacteria . This suggests potential for developing new antibacterial agents.
Chemical Synthesis Applications
In chemical synthesis, this compound is utilized in the formation of Schiff base metal complexes . These complexes are of interest due to their stability and potential as intermediates in the synthesis of various chemical compounds .
Industrial Applications
The Schiff bases and their metal complexes have extensive industrial applications, including roles as antimicrobial, antioxidative, antibiotic, and anticancer agents . Their versatility in binding with metals makes them valuable in industrial chemical processes.
Medical Research Applications
In medical research, derivatives of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol have been synthesized and evaluated for their anticancer activities . These compounds have shown promise against several cancer cell lines, indicating their potential use in cancer therapy.
Pharmaceutical Applications
The compound’s derivatives have been explored for their pharmaceutical applications , particularly in the development of drugs with antibacterial and antitumor properties . The ability to modify the structure for specific biological applications makes it a valuable target for pharmaceutical research.
Antioxidant Activity
Research has also been conducted on the antioxidant activity of this compound and its metal complexes. These studies are crucial for understanding how these compounds can be used to combat oxidative stress in biological systems .
作用機序
The mechanism of action of the Schiff base ligand and its metal (II) complexes is related to their antibacterial activity . They were found to be effective against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
特性
IUPAC Name |
4-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHINMAVDDOJLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

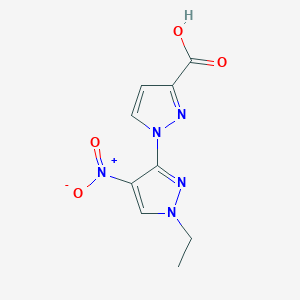
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)

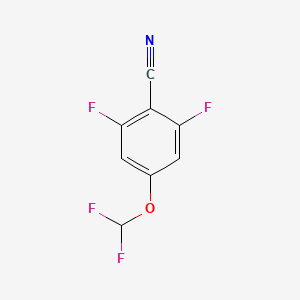

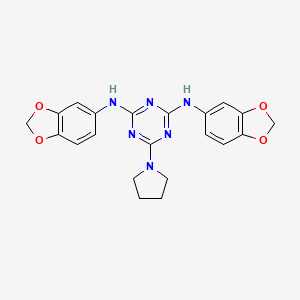

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)
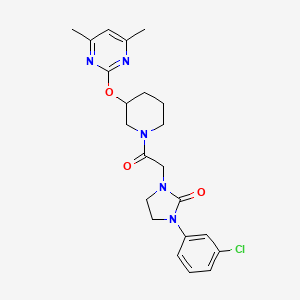
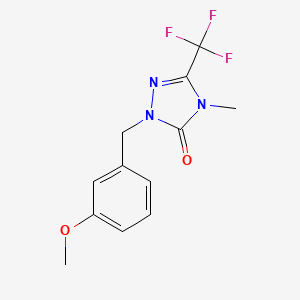
![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)